2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a chemical compound with the molecular formula C11H9ClFN3OS2. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide can be compared with other thiadiazole derivatives such as:
- 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)7-4-3-6(13)5-8(7)12/h3-5H,2H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAVWUSVWRFXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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